The compound is believed to bind to the hydrophobic cavity of the HIV-1 gp41 protein. Molecular docking analyses suggest that crucial ionic interactions occur between the compound and lysine 574 (K574) within this cavity. [] This binding event disrupts the formation of the gp41 six-helix bundle, a critical step in the HIV-1 fusion process. By interfering with this process, the compound effectively inhibits HIV-1 entry into host cells.
This compound has demonstrated efficacy in inhibiting infection by both laboratory-adapted and primary HIV-1 strains. It effectively blocked HIV-1 mediated cell-cell fusion by targeting the gp41 protein. [] This specific targeting and inhibition of the HIV-1 fusion process highlight its potential as a therapeutic agent for HIV/AIDS.
CAS No.:
CAS No.:
CAS No.: 84962-75-4
CAS No.: 270928-69-3
CAS No.: 4461-52-3